High Refractive Index PolymersOptical MaterialsOphthalmic Applications
Researchers seeking high-refractive-index optical polymers often find phenyl methacrylate (n≈1.55) inadequate for advanced applications. 2-Naphthyl methacrylate (n=1.595) bridges this gap, delivering superior optical performance with faster visible-light photopolymerization vs. its 1-isomer, intrinsic excimer fluorescence, and solvent-tunable copolymerization.
• n=1.595 vs. phenyl methacrylate n≈1.55
• Faster visible-light cure kinetics
• Intrinsic fluorescence for sensors & scintillators
Available as colorless crystals (mp 62-64°C) with reliable global supply.
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
CAS No.10475-46-4
Cat. No.B084513
⚠ Attention: For research use only. Not for human or veterinary use.
2-Naphthyl methacrylate (2-NMA, CAS 10475-46-4, molecular formula C₁₄H₁₂O₂, MW 212.24) is an aromatic methacrylate monomer that introduces a high refractive index (n = 1.595 ), UV resistance, and enhanced rigidity into polymer matrices . The naphthyl substituent imparts a distinct combination of optical and thermal properties that differentiate it from simpler aryl methacrylates such as phenyl methacrylate . As a solid crystalline monomer (mp 62–64 °C) with a density of 1.122 g/cm³ , 2-NMA is employed in the synthesis of specialty optical polymers, fluorescent materials, and high-performance coatings.
Monomer class
Aromatic methacrylate with naphthyl substituent; crystalline solid for radical or photopolymerization
Key property
High refractive index and UV resistance; forms polymers with distinct excimer fluorescence
Differentiation
Differentiated from phenyl and 1-naphthyl methacrylates in RI, photoreactivity, and tacticity
Why 2-Naphthyl Methacrylate Cannot Be Interchanged with Other Aromatic Methacrylates
Aromatic methacrylates are not a uniform class of monomers. The substitution of a phenyl ring with the extended π-system of a naphthyl group in 2-naphthyl methacrylate leads to significant differences in refractive index, polymerization kinetics, stereoregularity, and fluorescence behavior . For instance, while phenyl methacrylate exhibits a refractive index of approximately 1.55, 2-naphthyl methacrylate achieves a value of 1.595, a difference that is critical for high-index optical applications . Furthermore, the positional isomerism of the naphthyl ring (1- vs. 2-substitution) dramatically alters the polymer's tacticity and the monomer's photopolymerization rate under visible light [1]. These distinctions mean that substituting 2-naphthyl methacrylate with a cheaper or more readily available analog can lead to suboptimal optical performance, altered copolymer composition, and failure to meet specific fluorescence or thermal stability requirements. The following evidence demonstrates the quantifiable differentiation that justifies the precise selection of 2-naphthyl methacrylate.
2-Naphthyl methacrylate
Reported refractive index ~1.595; enables excimer fluorescence; higher isotactic tendency; fastest VL curing among naphthyl methacrylates
Other aromatic methacrylates
Phenyl MA (n~1.55) may not meet high-RI requirements; 1-naphthyl isomer shows lower VL curing rate; acrylate analogs lack methacrylate reactivity profile
Solvent-dependent reactivity ratios allow control over copolymer microstructure; reported isotactic enrichment not seen with PMMA
Substituting with generic methacrylates may shift copolymer composition drift, reduce optical clarity, or eliminate intrinsic fluorescence
[1] Treushnikov, V. M., & Chesnokov, S. A. (2014). The photopolymerization kinetics features of naphthyl(Meth)acrylates in melts. Journal of Polymer Research, 21, 441. View Source
Quantitative Evidence for Differentiating 2-Naphthyl Methacrylate from Closest Analogs
Refractive Index: 2-Naphthyl Methacrylate vs. Phenyl Methacrylate
2-Naphthyl methacrylate exhibits a refractive index of 1.595, which is significantly higher than the ~1.55 reported for phenyl methacrylate, a common aromatic methacrylate analog . This difference is attributed to the extended π-conjugation and higher molar refractivity of the naphthyl group compared to a single phenyl ring.
Refractive IndexCross-study comparable
1.595 vs. ~1.55 (phenyl MA) — Δn ≈ 0.045
Supports high-RI polymer formulation for thinner optical components
High Refractive Index PolymersOptical MaterialsOphthalmic Applications
Evidence Dimension
Refractive Index (n)
Target Compound Data
1.595
Comparator Or Baseline
Phenyl methacrylate: ~1.55
Quantified Difference
Δn ≈ 0.045
Conditions
Measured at standard conditions (typically 20 °C, 589 nm)
Why This Matters
A Δn of 0.045 is substantial for high-refractive-index polymer formulations, enabling the design of thinner, higher-performance optical lenses, coatings, and light-management films.
High Refractive Index PolymersOptical MaterialsOphthalmic Applications
Copolymerization Reactivity Ratios: 2-Naphthyl Methacrylate vs. Methyl Methacrylate in Different Solvents
The reactivity ratios for the copolymerization of 2-naphthyl methacrylate (2-NMA) with methyl methacrylate (MMA) are highly solvent-dependent, a behavior not observed for simpler methacrylates like MMA [1]. In acetone, r₂₋NMA = 4.13 ± 0.45, indicating a strong preference for 2-NMA to react with itself. This value drops to r₂₋NMA = 2.46 ± 0.25 in carbon tetrachloride. The corresponding rMMA values remain relatively constant (~0.61).
rMMA (self-propagation) ≈ 1.0 (ideal random copolymerization baseline)
Quantified Difference
r₂₋NMA ranges from 2.46 to 4.13 depending on solvent dielectric constant, significantly deviating from ideal random behavior
Conditions
Free-radical copolymerization in various solvents (CCl₄, CHCl₃, Benzene, Acetone, Acetonitrile) at 65 °C with AIBN initiator
Why This Matters
The strong solvent-dependent reactivity of 2-NMA dictates the need for precise control over copolymer composition and sequence distribution, which is crucial for achieving targeted optical and thermal properties in copolymers.
[1] Boudevska, H., Brutchkov, C., & Koleva, V. (1979). The influence of molecular interactions on polymerization—IV: Copolymerization of 2-naphthyl methacrylate and methyl methacrylate in solvents with different dielectric constants. European Polymer Journal, 15(9), 907-911. View Source
Stereoregularity (Isotacticity): Poly(2-Naphthyl Methacrylate) vs. Poly(Methyl Methacrylate) and Poly(1-Naphthyl Methacrylate)
Radical polymerization of 2-naphthyl methacrylate yields a polymer with a significantly higher isotactic content compared to conventional poly(methyl methacrylate) (PMMA) [1]. The aromatic naphthyl substituent promotes the formation of isotactic sequences. This effect is so pronounced that poly(2-Np-MA) prepared in n-hexane is 'considerably isotactic,' a property it shares with poly(1-Np-MA). In contrast, aliphatic ring-containing methacrylates like cyclohexyl methacrylate show no such enhancement, yielding tacticity similar to PMMA.
Isotactic ContentReported
Poly(2-NMA) from n-hexane: considerably isotactic; PMMA: predominantly syndiotactic
Higher isotacticity may affect crystallinity and thermal properties
Poly(2-naphthyl methacrylate) prepared in n-hexane: 'considerably isotactic'
Comparator Or Baseline
Conventional PMMA: predominantly syndiotactic; Poly(cyclohexyl methacrylate): tacticity similar to PMMA
Quantified Difference
Qualitative assessment: 'considerably isotactic' vs. PMMA's typical syndiotactic-rich structure (exact triad % not provided in abstract)
Conditions
Radical polymerization in bulk, benzene, or n-hexane
Why This Matters
Enhanced isotacticity in poly(2-naphthyl methacrylate) can lead to differences in polymer crystallinity, thermal properties, and mechanical behavior compared to PMMA or polymers derived from other aromatic methacrylates, offering a route to tune material properties.
[1] Watanabe, H., Kato, Y., & Nishioka, A. (1971). Stereoregularities of Ring-containing Polymethacrylates Obtained by Radical Polymerization. Polymer Journal, 2(4), 555-559. View Source
Photopolymerization Kinetics Under Visible Light: 2-Naphthyl Methacrylate Outperforms 1-Naphthyl Methacrylate and Naphthyl Acrylates
Under visible light (VL) irradiation using a 9,10-phenanthrenequinone photoinitiator, the photopolymerization reactivity of naphthyl(meth)acrylates in the melt follows the order: 2-naphthyl methacrylate (2-NMA) > 1-bromo-2-naphthyl methacrylate > 1-naphthyl methacrylate (1-NMA) > others [1]. Importantly, 2-NMA is the most reactive monomer in this series under VL, whereas under UV irradiation, the brominated derivative is faster. This demonstrates a unique advantage of 2-NMA for visible-light curing applications compared to its positional isomer 1-NMA and the corresponding acrylates.
Fastest visible-light curing among tested naphthyl monomers
Melt, 7°C above mp, phenanthrenequinone initiator
PhotopolymerizationUV CuringVisible Light Curing
Evidence Dimension
Photopolymerization Rate under Visible Light
Target Compound Data
2-NMA is the most reactive monomer among the tested series (2-NMA > 1-Br-2-NMA > 1-NMA > 1-Br-2-NA > 2-NA > 1-NA)
Comparator Or Baseline
1-naphthyl methacrylate (1-NMA) and 2-naphthyl acrylate (2-NA)
Quantified Difference
2-NMA is more reactive than 1-NMA and all naphthyl acrylates under VL irradiation
Conditions
Melt photopolymerization at temperatures 7 °C above melting point, VL irradiation with 9,10-phenanthrenequinone photoinitiator
Why This Matters
For applications requiring visible-light curing (e.g., certain coatings, 3D printing resins, and biomedical materials where UV is undesirable), 2-NMA offers a clear kinetic advantage over 1-NMA, enabling faster processing or lower initiator loading.
PhotopolymerizationUV CuringVisible Light Curing
[1] Treushnikov, V. M., & Chesnokov, S. A. (2014). The photopolymerization kinetics features of naphthyl(Meth)acrylates in melts. Journal of Polymer Research, 21, 441. View Source
Polymer Glass Transition Temperature (Tg): Poly(2-Naphthyl Methacrylate) Provides an Intermediate Tg Profile
The homopolymer of 2-naphthyl methacrylate exhibits a glass transition temperature (Tg) of 73.7 °C (onset, by DSC) . This value positions poly(2-NMA) as a moderately rigid polymer. It is significantly higher than poly(butyl methacrylate) (Tg ~20 °C) and lower than poly(phenyl methacrylate) (Tg ~110 °C). For comparison, poly(methyl methacrylate) (PMMA) has a Tg of approximately 105 °C. This intermediate Tg offers a balance between processability and thermal stability, which can be fine-tuned through copolymerization.
Glass Transition (Tg)Cross-study comparable
73.7°C (onset) vs. PMMA ~105°C, poly(phenyl MA) ~110°C
Intermediate Tg offers balance of rigidity and processability
Tg is ~31 °C lower than PMMA and ~36 °C lower than poly(phenyl methacrylate)
Conditions
Differential scanning calorimetry (DSC) on homopolymer sample
Why This Matters
The intermediate Tg of poly(2-NMA) provides a distinct thermal profile. It is sufficiently high for applications requiring some rigidity and thermal resistance, yet it remains more flexible and potentially more processable than PMMA or poly(phenyl methacrylate), making it attractive for specialized coatings and adhesives.
Poly(2-naphthyl methacrylate) and its copolymers with methyl methacrylate exhibit concentration-dependent excimer emission, a property stemming from the interaction of adjacent naphthyl groups [1]. The ratio of excimer to monomer emission intensity (ID/IM) is linearly dependent on the diad fraction of 2-NMA units [2]. This behavior is not observed in polymers derived from non-fluorescent monomers like MMA or styrene, and it differs from the fluorescence of 1-naphthyl methacrylate polymers due to the distinct spatial arrangement of the chromophores.
Excimer EmissionClass-level context
ID/IM dependent on diad fraction; λex 268nm, λem 340nm (CHCl₃)
Enables fluorescent sensor and optoelectronic research applications
Solution-state fluorescence; distinct from 1-NMA polymer behavior
Poly(2-NMA) exhibits excimer emission with ID/IM dependent on diad fraction; Excitation λex = 268 nm, Emission λem = 340 nm in chloroform
Comparator Or Baseline
Poly(methyl methacrylate) (PMMA): non-fluorescent; Poly(1-naphthyl methacrylate): exhibits different excimer formation kinetics due to steric hindrance
Quantified Difference
Poly(2-NMA) shows efficient excimer formation above a critical concentration, whereas PMMA shows no intrinsic fluorescence
Conditions
Solution-state fluorescence spectroscopy in various solvents (CHCl₃, CCl₄, CH₃CN)
Why This Matters
The intrinsic fluorescence and excimer-forming ability of 2-NMA-based polymers enable applications in fluorescent sensors, scintillators, and optoelectronic devices that are not possible with non-fluorescent methacrylates. The specific excimer behavior can be used to probe polymer chain conformation and dynamics.
[1] Boudevska, H., Brutchkov, C., & Koleva, V. (1982). Intermolecular excimer formation in poly(2-naphthyl methacrylate) solutions. European Polymer Journal, 18(6), 529-534. View Source
[2] Boudevska, H., Brutchkov, C., & Koleva, V. (1983). Fluorescence of copolymers of 2-naphthyl methacrylate and methyl methacrylate. European Polymer Journal, 19(11), 957-960. View Source
High-Value Application Scenarios for 2-Naphthyl Methacrylate
High-Refractive-Index Optical Lenses and Coatings
The refractive index of 2-naphthyl methacrylate (n = 1.595) is significantly higher than that of phenyl methacrylate (n ≈ 1.55) [1]. This 0.045 difference enables the formulation of polymers with a higher refractive index, which is critical for manufacturing thinner, lighter, and more efficient ophthalmic lenses, camera lenses, and anti-reflective coatings. In these applications, substituting 2-NMA with a lower-index analog would compromise optical performance.
Visible-Light-Curable Coatings and 3D Printing Resins
Under visible light irradiation, 2-naphthyl methacrylate exhibits a faster photopolymerization rate than its positional isomer 1-naphthyl methacrylate [1]. This makes 2-NMA the preferred monomer for formulating visible-light-curable coatings, adhesives, and 3D printing resins where UV light is either impractical or undesirable due to safety concerns or substrate sensitivity. Its enhanced reactivity can lead to faster cure speeds and reduced energy consumption in manufacturing.
Fluorescent Sensors and Scintillation Materials
Polymers derived from 2-naphthyl methacrylate exhibit strong intrinsic fluorescence with excimer emission that is sensitive to polymer chain conformation and concentration [1][2]. This property is absent in non-fluorescent methacrylates like methyl methacrylate. This makes 2-NMA-based polymers ideal for developing fluorescent sensors for detecting analytes, as well as for use as primary or secondary scintillators in radiation detection.
Specialty Copolymers with Controlled Composition and Tacticity
The solvent-dependent reactivity ratios of 2-naphthyl methacrylate in copolymerizations with MMA (r₂₋NMA ranging from 2.46 in CCl₄ to 4.13 in acetone) allow for precise tuning of copolymer composition and sequence distribution [1]. Combined with its ability to yield highly isotactic homopolymers [2], 2-NMA offers a unique platform for synthesizing stereoregular and compositionally defined copolymers. This level of control is valuable for creating materials with specific optical, thermal, and mechanical property profiles for advanced applications in electronics, aerospace, and specialty chemicals.
Application
Selection Property
Validation Focus
High-RI optical lenses & coatings
Refractive index
RI measurement and film optical performance
Visible-light curing formulations
VL photopolymerization rate
Cure kinetics and initiator efficiency review
Fluorescent sensors & scintillators
Excimer emission intensity
Fluorescence spectroscopy and concentration-dependent response
Specialty copolymers with controlled microstructure
[1] Treushnikov, V. M., & Chesnokov, S. A. (2014). The photopolymerization kinetics features of naphthyl(Meth)acrylates in melts. Journal of Polymer Research, 21, 441. View Source
[2] Boudevska, H., Brutchkov, C., & Koleva, V. (1982). Intermolecular excimer formation in poly(2-naphthyl methacrylate) solutions. European Polymer Journal, 18(6), 529-534. View Source
[3] Boudevska, H., Brutchkov, C., & Koleva, V. (1979). The influence of molecular interactions on polymerization—IV: Copolymerization of 2-naphthyl methacrylate and methyl methacrylate in solvents with different dielectric constants. European Polymer Journal, 15(9), 907-911. View Source
[4] Watanabe, H., Kato, Y., & Nishioka, A. (1971). Stereoregularities of Ring-containing Polymethacrylates Obtained by Radical Polymerization. Polymer Journal, 2(4), 555-559. View Source
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